molecular formula C14H16O6 B167182 Ethyl phthalyl ethyl glycolate CAS No. 84-72-0

Ethyl phthalyl ethyl glycolate

Cat. No.: B167182
CAS No.: 84-72-0
M. Wt: 280.27 g/mol
InChI Key: PZBLUWVMZMXIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl phthalyl ethyl glycolate (CAS: 84-72-0), a phthalic acid ester, is a specialized plasticizer used in food-packaging materials and cellulose-based polymers. Its molecular formula is C₁₄H₁₆O₆, with a molecular weight of 280.28 g/mol . Authorized by the U.S. FDA under pre-1958 sanctions, it is regulated for use in food-contact applications, particularly with high-water-content foods, under good manufacturing practices .

Unique among phthalates, this compound contains a glycolate moiety, which influences its metabolic pathway. Chronic exposure studies in rats revealed crystalline calcium oxalate deposits in renal tubules, attributed to the metabolism of the ethyl glycolate component .

Properties

IUPAC Name

2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-3-18-12(15)9-20-14(17)11-8-6-5-7-10(11)13(16)19-4-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBLUWVMZMXIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024100
Record name Ethyl phthalyl ethyl glycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-72-0
Record name Ethyl phthalyl ethyl glycolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxycarbonylmethyl ethyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl phthalyl ethyl glycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxycarbonylmethyl ethyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYCARBONYLMETHYL ETHYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C591YI5BTG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl phthalyl ethyl glycolate is typically synthesized through the reaction of phthalic anhydride with ethyl glycolate in the presence of a catalyst . The reaction is carried out under alkaline conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:

[ \text{Phthalic Anhydride} + \text{Ethyl Glycolate} \rightarrow \text{Ethoxycarbonylmethyl Ethyl Phthalate} ]

Industrial Production Methods

In industrial settings, the production of ethoxycarbonylmethyl ethyl phthalate involves large-scale esterification processes. The reaction is conducted in a reactor where phthalic anhydride and ethyl glycolate are mixed with a catalyst, typically an acid or base, to accelerate the reaction. The mixture is heated to a specific temperature to ensure complete reaction, and the product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl phthalyl ethyl glycolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst, heat.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products

Scientific Research Applications

Chromatographic Applications

Ethyl phthalyl ethyl glycolate is primarily utilized in analytical chemistry, specifically in liquid chromatography.

  • Separation Techniques : It can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves a mobile phase composed of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry (MS) applications by substituting phosphoric acid with formic acid. This technique allows for the isolation of impurities and is scalable for preparative separations .

Toxicological Studies

Research has indicated that this compound may have implications in toxicology, especially concerning its effects on health and safety.

  • Health Risks : Studies have shown that exposure to phthalates, including this compound, can lead to endocrine disruption and reproductive toxicity. The compound has been evaluated for its potential tissue damage effects, where crystalline masses were observed in specific tissues due to the ester moiety present in the compound .
  • Long-term Studies : A two-year dietary study conducted on rats examined the effects of varying concentrations of this compound. The findings contribute to understanding its chronic exposure risks and potential health impacts on humans .

Environmental Impact

The environmental implications of phthalates are significant due to their widespread use and persistence in ecosystems.

  • Regulatory Concerns : this compound falls under scrutiny as part of a broader class of phthalates known for their potential health hazards. Regulatory bodies have raised concerns regarding their presence in consumer products and their impact on human health and wildlife. The Washington State Department of Ecology has developed an action plan addressing these chemicals' cumulative risks and environmental persistence .
  • Exposure Pathways : Phthalates are commonly found in food packaging materials, leading to potential migration into food products. This exposure pathway is critical for assessing the safety of food contact substances .

Case Study 1: Chromatographic Analysis

A study demonstrated the successful application of this compound in HPLC methods for analyzing complex mixtures. The adaptability of the method for MS compatibility highlights its utility in pharmacokinetic studies.

Case Study 2: Toxicological Assessment

In a controlled study involving rats, researchers administered varying concentrations of this compound to assess long-term health impacts. The outcomes indicated significant findings related to tissue damage and endocrine disruption, underscoring the need for careful regulation of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl phthalyl ethyl glycolate belongs to a class of phthalate esters modified with glycolate groups. Key analogues include:

Compound CAS Molecular Formula Key Applications Acute Oral LD₅₀ (Rat) Unique Toxicity Profile
This compound 84-72-0 C₁₄H₁₆O₆ Food packaging, cellulose films Not reported Renal calcium oxalate crystallization
Butyl phthalyl butyl glycolate (BPBG) 85-70-1 C₁₈H₂₄O₆ Textile treatment, plasticizers Not reported Stabilizer in wax/oil dispersions
Di-n-butyl phthalate (DBP) 84-74-2 C₁₆H₂₂O₄ PVC plasticizers, adhesives 8–16 g/kg Hepatotoxicity, endocrine disruption
Di(2-ethylhexyl) phthalate (DEHP) 117-81-7 C₂₄H₃₈O₄ Medical devices, flooring 30–34 g/kg Carcinogenic (liver tumors in rodents)
Dibutyl sebacate (DBS) 109-43-3 C₁₈H₃₄O₄ Cosmetics, lubricants >5 g/kg Low toxicity, biodegradable

Toxicity and Metabolic Pathways

  • This compound: Unlike other phthalates, its glycolate moiety generates glyoxylic acid during metabolism, leading to calcium oxalate nephropathy in rats .
  • BPBG : Shares the glycolate group but lacks reported renal toxicity. Used as a stabilizer in textile finishes, it demonstrates lower migration rates than DEHP .
  • DBP and DEHP: Exhibit higher acute toxicity and endocrine-disrupting effects. DEHP is classified as a probable human carcinogen due to hepatic adenomas in rodents .

Regulatory and Industrial Use

  • This compound : Retains FDA approval for specific food-contact applications but is less prevalent than DEHP or DBP due to niche use in cellulose acetate films .
  • BPBG: Preferred in non-food industries (e.g., textiles) for its compatibility with polyvinyl alcohol dispersions .
  • DBS : Increasingly substituted for phthalates in cosmetics due to its favorable safety profile .

Biological Activity

Ethyl phthalyl ethyl glycolate (EPEG), a compound belonging to the class of phthalate esters, has garnered attention due to its potential biological activities and environmental implications. This article delves into the biological activity of EPEG, summarizing research findings, case studies, and relevant data.

  • Chemical Formula : C₁₄H₁₆O₆
  • CAS Number : 84-72-0
  • Molecular Weight : 280.28 g/mol

Biological Activity Overview

EPEG is primarily studied for its toxicity and environmental impact, particularly in aquatic ecosystems. Research has shown that phthalate esters can affect various biological systems, including human health and aquatic life.

Toxicological Studies

  • Chronic Toxicity : A study conducted by Hodge et al. (1953) examined the chronic oral toxicity of EPEG in rats over two years and in dogs for one year. The findings indicated potential long-term health effects, although specific outcomes were not detailed in the available literature .
  • Acute Toxicity in Aquatic Life : EPEG exhibits acute toxicity to aquatic organisms. For instance, studies suggest that toxicity levels can be as low as 2,944 µg/L for saltwater aquatic life, with sensitive species showing adverse effects at even lower concentrations .
  • Environmental Impact : The compound's presence in water bodies raises concerns about its accumulation and effects on aquatic ecosystems. Toxicity tests have demonstrated significant impacts on various species, including algae and fish, highlighting the need for stringent environmental regulations regarding its use .

Data Table: Toxicity Levels of EPEG

SpeciesToxicity Measurement (LC50)Concentration (µg/L)
Daphnia magna730 - 6,470Varies
Bluegill fishExceeded highest concentration tested>10,000
Mysid shrimpSignificant acute values reportedVaries
Algae3.4Sensitive species

Case Study 1: Human Health Risks

Research indicates that phthalate esters, including EPEG, may pose risks to human health through ingestion via contaminated water or food sources. The U.S. Environmental Protection Agency (EPA) has set ambient water criteria to protect human health from these toxic properties, with specific thresholds established for different phthalate compounds .

Case Study 2: Environmental Monitoring

A report on environmental management guidelines highlighted the need for monitoring EPEG levels in industrial areas to prevent contamination of local water supplies. This underscores the importance of regulatory frameworks to mitigate risks associated with phthalate exposure in both humans and wildlife .

Q & A

Q. What are the key spectroscopic and computational methods for characterizing ethyl phthalyl ethyl glycolate’s structural and conformational properties?

EPEG’s conformational equilibrium and molecular structure can be analyzed using microwave spectroscopy and ab initio computational models. For example, studies on ethyl glycolate (a structurally related compound) employed microwave spectra to resolve rotational transitions and predict stable conformers . Researchers should combine experimental data (e.g., NMR, FTIR) with density functional theory (DFT) calculations to validate bond angles, dihedral angles, and electronic properties.

Q. How can EPEG be synthesized via esterification or transesterification, and what are the critical reaction parameters?

EPEG synthesis typically involves phthalic anhydride reacting with ethyl glycolate under acidic or enzymatic catalysis. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst : Sulfuric acid (traditional) or lipases (enzymatic, for greener synthesis).
  • Molar ratios : Excess phthalic anhydride (1.2:1) improves yield . Post-synthesis purification via vacuum distillation or column chromatography is essential to isolate EPEG from unreacted glycolate derivatives.

Q. What analytical techniques are recommended for quantifying EPEG in complex matrices (e.g., environmental or biological samples)?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–240 nm) is widely used. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred. Sample preparation should include solid-phase extraction (SPE) using C18 cartridges to remove interfering compounds .

Advanced Research Questions

Q. How do catalytic systems (e.g., Ag-Mn nanocatalysts) influence the selective hydrogenation of diethyl oxalate to ethyl glycolate intermediates, and can these be adapted for EPEG synthesis?

Single-atom Ag-Mn catalysts enhance selectivity in hydrogenation by modulating H2 chemisorption. For diethyl oxalate → ethyl glycolate conversion, Ag-HMO (hydrogen molybdenum bronze) nanocatalysts achieve >90% selectivity at 180°C . Researchers exploring EPEG synthesis could adapt similar catalysts to optimize esterification efficiency while minimizing side reactions (e.g., hydrolysis).

Q. What methodological challenges arise in studying EPEG’s enzymatic degradation, and how can substrate-specific esterases be identified?

EPEG’s ester bonds are susceptible to hydrolysis by esterases like Tan410, which hydrolyzes methyl glycolate and analogous esters. To identify relevant enzymes:

  • Screen soil metagenomic libraries using EPEG as a substrate in colorimetric assays (e.g., p-nitrophenol release).
  • Characterize enzyme kinetics (Km, Vmax) under varying pH and temperature conditions . Challenges include enzyme stability in organic solvents and interference from co-eluting metabolites.

Q. How can computational models resolve contradictions in EPEG’s thermodynamic stability data across studies?

Discrepancies in reported Gibbs free energy (ΔG) values often stem from differences in solvent models or conformational sampling. Researchers should:

  • Perform molecular dynamics (MD) simulations with explicit solvent (e.g., water, ethanol) to account for solvation effects.
  • Compare results across multiple DFT functionals (B3LYP, M06-2X) to assess robustness .

Q. What role does EPEG play in pH-independent drug release systems, and how can its permeability be modulated?

EPEG’s ethyl cellulose derivatives form water-permeable coatings in pulsatile drug delivery systems. Permeability is tunable by blending with polyvinyl alcohol (PVA) or polyethylene glycol (PEG). For example, adding 10% PEG-4000 increases release rate by 30% without pH dependency . Researchers should validate release profiles using USP dissolution apparatus and Franz diffusion cells.

Methodological Considerations Table

Research Aspect Recommended Methods Key References
Synthesis OptimizationAg-Mn nanocatalysts, enzymatic transesterification
Structural AnalysisMicrowave spectroscopy, DFT calculations
QuantificationLC-MS/MS with ESI, SPE cleanup
Degradation StudiesEsterase assays (e.g., Tan410), kinetic profiling
Drug Delivery ApplicationsCoating permeability tests (USP dissolution), PEG/PVA blends

Critical Analysis of Contradictory Data

  • Catalyst Performance : While Ag-Mn catalysts show high selectivity in diethyl oxalate hydrogenation , some studies report inconsistent H2 adsorption capacities due to nanoparticle aggregation. Researchers must characterize catalysts via TEM and XPS to confirm dispersion and oxidation states.
  • Enzymatic Stability : Conflicting half-life data for esterases in EPEG hydrolysis may arise from varying assay conditions (e.g., solvent polarity, temperature). Standardize protocols using IUPAC guidelines for enzyme activity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl phthalyl ethyl glycolate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl phthalyl ethyl glycolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.